Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate
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Overview
Description
Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate is a highly strained bicyclic compound featuring two cyclopropane rings fused through a common carbon-carbon bond. This unique structure imparts significant ring strain, making it a valuable intermediate in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate typically involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to form the desired compound . This method allows for the construction of the bicyclo[1.1.0]butane core on a large scale.
Industrial Production Methods: Industrial production methods often rely on similar synthetic routes but are optimized for large-scale synthesis. The use of flow photochemical addition and batch haloform reactions enables the production of multigram quantities of the compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced derivatives.
Substitution: Substitution reactions at the bridgehead positions are common, often facilitated by palladium-catalyzed cross-coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Palladium catalysts and organozinc reagents are often employed in cross-coupling reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted bicyclo[1.1.0]butane derivatives.
Scientific Research Applications
Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate involves strain release chemistry. The highly strained bicyclic structure undergoes ring-opening reactions with nucleophiles, radicals, and electrophiles, leading to the formation of cyclobutanes and cyclobutenes . These reactions are facilitated by the inherent ring strain, which lowers the activation energy required for bond cleavage .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-1,3-dicarboxylate: Another highly strained bicyclic compound with similar applications in chemistry and industry.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, used in similar strain-release reactions.
Uniqueness: Dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate is unique due to its specific ring strain and reactivity profile. Its ability to undergo a wide range of chemical reactions makes it a versatile intermediate in various fields of research and industry .
Properties
Molecular Formula |
C8H10O4 |
---|---|
Molecular Weight |
170.16 g/mol |
IUPAC Name |
dimethyl bicyclo[1.1.0]butane-1,3-dicarboxylate |
InChI |
InChI=1S/C8H10O4/c1-11-5(9)7-3-8(7,4-7)6(10)12-2/h3-4H2,1-2H3 |
InChI Key |
ZPVWGRIDOTZXBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1(C2)C(=O)OC |
Origin of Product |
United States |
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